Cas no 137676-99-4 (methyl 2-(tert-butoxy)acetate)

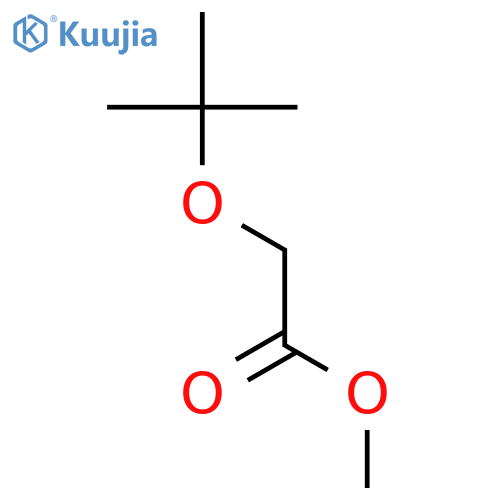

methyl 2-(tert-butoxy)acetate structure

商品名:methyl 2-(tert-butoxy)acetate

methyl 2-(tert-butoxy)acetate 化学的及び物理的性質

名前と識別子

-

- Acetic acid, (1,1-dimethylethoxy)-, methyl ester

- 2-(1,1-dimethylethoxy)acetic acid methyl ester

- methyl 2-tert-butoxyacetate

- EN300-139752

- 137676-99-4

- methyl2-(tert-butoxy)acetate

- CHEMBL4569711

- methyl 2-(tert-butoxy)acetate

- SCHEMBL3228869

- DA-32922

- methyl 2-[(2-methylpropan-2-yl)oxy]acetate

-

- インチ: InChI=1S/C7H14O3/c1-7(2,3)10-5-6(8)9-4/h5H2,1-4H3

- InChIKey: HEWVGINPCZDHJF-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OCC(=O)OC

計算された属性

- せいみつぶんしりょう: 146.09432

- どういたいしつりょう: 146.094

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 113

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 35.5A^2

じっけんとくせい

- PSA: 35.53

methyl 2-(tert-butoxy)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-139752-2.5g |

methyl 2-(tert-butoxy)acetate |

137676-99-4 | 95% | 2.5g |

$1509.0 | 2023-05-24 | |

| Enamine | EN300-139752-1000mg |

methyl 2-(tert-butoxy)acetate |

137676-99-4 | 95.0% | 1000mg |

$770.0 | 2023-09-30 | |

| Enamine | EN300-139752-2500mg |

methyl 2-(tert-butoxy)acetate |

137676-99-4 | 95.0% | 2500mg |

$1509.0 | 2023-09-30 | |

| A2B Chem LLC | AV62296-250mg |

methyl 2-(tert-butoxy)acetate |

137676-99-4 | 95% | 250mg |

$439.00 | 2024-04-20 | |

| 1PlusChem | 1P01AD20-100mg |

methyl 2-(tert-butoxy)acetate |

137676-99-4 | 95% | 100mg |

$382.00 | 2023-12-22 | |

| 1PlusChem | 1P01AD20-250mg |

methyl 2-(tert-butoxy)acetate |

137676-99-4 | 95% | 250mg |

$536.00 | 2023-12-22 | |

| 1PlusChem | 1P01AD20-2.5g |

methyl 2-(tert-butoxy)acetate |

137676-99-4 | 95% | 2.5g |

$1927.00 | 2023-12-22 | |

| Enamine | EN300-139752-10000mg |

methyl 2-(tert-butoxy)acetate |

137676-99-4 | 95.0% | 10000mg |

$3315.0 | 2023-09-30 | |

| Aaron | AR01ADAC-50mg |

methyl 2-(tert-butoxy)acetate |

137676-99-4 | 95% | 50mg |

$272.00 | 2025-02-09 | |

| A2B Chem LLC | AV62296-1g |

methyl 2-(tert-butoxy)acetate |

137676-99-4 | 95% | 1g |

$846.00 | 2024-04-20 |

methyl 2-(tert-butoxy)acetate 関連文献

-

1. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

137676-99-4 (methyl 2-(tert-butoxy)acetate) 関連製品

- 13211-32-0(tert-Butoxy Acetic Acid)

- 50595-15-8(tert-Butyl 2-Hydroxyethanoate)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 4964-69-6(5-Chloroquinaldine)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量